Product packaging for N-(tert-Butyl)-3-nitrobenzamide(Cat. No.:CAS No. 10222-93-2)

N-(tert-Butyl)-3-nitrobenzamide

Cat. No.: B161252
CAS No.: 10222-93-2
M. Wt: 222.24 g/mol
InChI Key: CWRIIGJCKWITQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Benzamide (B126) Derivatives in Contemporary Organic Chemistry

Benzamides are a class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. wikipedia.orgpharmaguideline.com This structural motif is a cornerstone in medicinal chemistry and materials science. researchgate.net Benzamide derivatives are integral to the development of pharmaceuticals, serving as analgesics, anti-inflammatory agents, and antipyretics. pharmaguideline.com Their utility also extends to the agrochemical and polymer industries. researchgate.netacs.org The versatility of the benzamide scaffold allows for a wide range of chemical modifications, leading to a diverse array of compounds with varied biological and chemical properties. pharmaguideline.comacs.org In contemporary organic chemistry, research continues to focus on synthesizing novel benzamide derivatives with enhanced efficacy and specificity for various applications, including their use as intermediates in the synthesis of therapeutic agents. researchgate.netresearchgate.net

Significance of Nitro-Containing Compounds in Chemical Synthesis and Biological Systems

Nitro compounds, which contain one or more nitro functional groups (-NO2), are of significant interest in both chemical synthesis and biological systems. wikipedia.orgbritannica.com The nitro group is strongly electron-withdrawing, a property that influences the reactivity of the molecule. wikipedia.orgyoutube.com This characteristic is pivotal in various organic reactions, including facilitating nucleophilic aromatic substitution and retarding electrophilic aromatic substitution. wikipedia.org

In the realm of biological systems, nitro-containing compounds exhibit a broad spectrum of activities. nih.govresearchgate.net They are found in numerous pharmaceuticals and are recognized for their potential as antineoplastic, antibiotic, antihypertensive, and antiparasitic agents. nih.govresearchgate.net The biological effects of these compounds are often attributed to the ability of the nitro group to undergo metabolic reduction within cells, leading to reactive intermediates that can exert therapeutic or toxic effects. mdpi.com This dual nature makes the nitro group a "pharmacophore and a toxicophore at the same time." researchgate.net

Historical Context and Emerging Research Trajectories of N-(tert-Butyl)-3-nitrobenzamide

Emerging research appears to be focused on the synthesis and potential applications of novel benzamide derivatives. For instance, research into related compounds like N-(4-tert-butyl-thiazol-2-yl)-3-nitro-benzamide suggests an interest in the biological activities of complex benzamide structures. sigmaaldrich.com The synthesis of N-(tert-butyl) amides through various catalytic methods continues to be an active area of investigation, aiming for more efficient and environmentally friendly processes. researchgate.net

Research Gaps and Future Directions in the Study of this compound

Based on the available information, there are several research gaps concerning this compound. A comprehensive study of its biological activities is a significant area for future exploration. While the parent compound, 3-nitrobenzamide (B147352), is known to be harmful if swallowed and can cause skin and eye irritation, the specific toxicological and pharmacological profile of the N-tert-butyl derivative remains to be fully elucidated. nih.gov

Future research could focus on the following trajectories:

Biological Screening: A systematic evaluation of this compound for various biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties, could reveal potential therapeutic applications. nih.govresearchgate.net

Mechanistic Studies: Investigating the mechanism of action of this compound in biological systems would provide valuable insights into its molecular targets and pathways.

Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing a series of analogues by modifying the tert-butyl and nitro-substituted phenyl groups could help in understanding the structure-activity relationships and optimizing the compound for a specific biological target.

Advanced Synthesis Methods: Exploring novel and more sustainable synthetic routes for this compound and its derivatives could be a valuable contribution to green chemistry. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O3 B161252 N-(tert-Butyl)-3-nitrobenzamide CAS No. 10222-93-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-tert-butyl-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-11(2,3)12-10(14)8-5-4-6-9(7-8)13(15)16/h4-7H,1-3H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWRIIGJCKWITQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343667
Record name N-tert-butyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10222-93-2
Record name N-tert-butyl-3-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60343667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for N Tert Butyl 3 Nitrobenzamide and Its Analogs

Direct Amidation Reactions for N-(tert-Butyl)-3-nitrobenzamide Synthesis

Direct amidation reactions represent the most straightforward approach to constructing the this compound scaffold. These methods involve the coupling of a carboxylic acid derivative with an amine.

Acyl Chloride-Amine Condensation Routes

A prevalent and traditional method for synthesizing this compound involves the condensation of 3-nitrobenzoyl chloride with tert-butylamine (B42293). google.com This reaction is a classic example of nucleophilic acyl substitution. The high reactivity of the acyl chloride makes it an excellent electrophile for the nucleophilic attack by the amine.

The general procedure involves dissolving 3-nitrobenzoyl chloride in a suitable solvent and then adding tert-butylamine. google.com The reaction often proceeds readily at room temperature. A base, such as pyridine, is sometimes added to neutralize the hydrochloric acid byproduct.

A typical synthesis of 3-nitrobenzoyl chloride involves the reaction of 3-nitrobenzoic acid with a chlorinating agent like thionyl chloride.

Table 1: Example of Acyl Chloride-Amine Condensation

Reactant 1Reactant 2ProductYieldReference
3-Nitrobenzoyl chloridetert-ButylamineThis compound77% google.com

Nitrile-Based Synthetic Approaches

An alternative synthetic route utilizes nitriles as starting materials. One such approach is the Ritter reaction, which involves the reaction of a nitrile with a source of a carbocation, such as that derived from tert-butyl acetate (B1210297). nih.gov While direct synthesis of this compound from 3-nitrobenzonitrile (B78329) and tert-butyl acetate has been explored, the focus has often been on developing catalytic systems for this transformation. nih.govresearchgate.net

For instance, Cu(OTf)2 has been identified as a highly stable and efficient catalyst for the Ritter reaction under solvent-free conditions at room temperature, yielding N-tert-butyl amides from various nitriles. researchgate.net

Table 2: Nitrile-Based Synthesis of N-tert-Butyl Amides

NitrileReagentCatalystProductYieldReference
Benzonitriledi-tert-butyl dicarbonate (B1257347)Cu(OTf)2N-tert-butyl benzamide (B126)89% researchgate.net
3-Methylbenzonitriledi-tert-butyl dicarbonateCu(OTf)2N-(tert-butyl)-3-methylbenzamide82% researchgate.net
3-Fluorobenzonitriledi-tert-butyl dicarbonateCu(OTf)2N-(tert-butyl)-3-fluorobenzamide84% researchgate.net

Palladium-Catalyzed Coupling Strategies

Modern synthetic methods often employ transition metal catalysis to achieve efficient bond formation. Palladium-catalyzed coupling reactions have emerged as a powerful tool for amide synthesis. While a direct palladium-catalyzed synthesis of this compound from bromobenzene (B47551) and tert-butyl isocyanide is a specific transformation, the broader field of palladium-catalyzed amidation and related reactions provides a basis for this approach. nih.govorganic-chemistry.orgnih.gov

These reactions typically involve the oxidative addition of an aryl halide to a palladium(0) complex, followed by insertion of a coupling partner like an isocyanide, and subsequent reductive elimination to form the desired product. organic-chemistry.org The choice of ligands on the palladium catalyst is crucial for the reaction's efficiency. nih.gov

Mechanistic Considerations in this compound Synthesis

Understanding the underlying mechanisms of these synthetic methods is crucial for optimizing reaction conditions and expanding their scope.

Role of Catalysts and Reagents in Amide Bond Formation

In direct amidation reactions, catalysts and activating agents play a pivotal role. For acyl chloride-based routes, the inherent reactivity of the acyl chloride often negates the need for a catalyst, although a base is used to scavenge the acid byproduct.

In nitrile-based syntheses, such as the Ritter reaction, a catalyst is essential to facilitate the reaction. For example, in the Cu(OTf)2 catalyzed reaction of nitriles with di-tert-butyl dicarbonate, the copper catalyst activates the nitrile towards nucleophilic attack. researchgate.net

Palladium catalysts in coupling reactions go through a well-defined catalytic cycle. researchgate.net The electronic properties of the palladium center, influenced by the supporting ligands, can significantly impact the catalytic activity. nih.gov For instance, more electron-rich palladium centers have been shown to lead to higher conversion rates in certain coupling reactions. nih.gov

Reagents like tert-butyl nitrite (B80452) have also been explored for various transformations, including the synthesis of N-nitroso compounds and the conversion of primary amides to carboxylic acids. rsc.orgrsc.orgnih.gov While not a direct synthesis of the target molecule, these studies provide insight into the reactivity of related functional groups.

Investigation of Reaction Intermediates and Transition States

The study of reaction intermediates and transition states provides a deeper understanding of the reaction pathway. In the context of palladium-catalyzed reactions, the formation of various palladium-containing intermediates, such as oxidative addition complexes and insertion products, has been proposed and, in some cases, studied computationally. researchgate.net

For instance, in the amination of N-tert-butylbenzamide, computational studies have elucidated a four-step mechanism involving the formation of a metallacycle, coordination of an azide, migratory insertion of a nitrenoid species, and protodemetalation. researchgate.net The energetics of these steps are influenced by the nature of the metal catalyst (e.g., Co, Rh, Ir). researchgate.net

Similarly, in allylic oxidations catalyzed by dirhodium(II) caprolactamate using tert-butyl hydroperoxide, the formation of a tert-butylperoxy radical as a key intermediate has been identified. nih.gov This radical is responsible for the selective hydrogen atom abstraction that initiates the oxidation process. The reaction proceeds through the formation of mixed peroxide intermediates. nih.gov

Understanding these intermediates and the factors that stabilize or destabilize them is critical for controlling the selectivity and efficiency of the synthesis of this compound and its analogs.

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical practices has led to the application of green chemistry principles in the synthesis of this compound and its analogs. These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Solvent Selection and Reaction Condition Optimization

The choice of solvent plays a critical role in the environmental impact of a synthetic process. In the synthesis of N-substituted benzamides, traditional solvents often include chlorinated hydrocarbons like dichloromethane (B109758) or polar aprotic solvents such as N,N-dimethylformamide (DMF). While effective, these solvents pose significant environmental and health risks.

Green chemistry encourages the use of more benign solvents. For instance, research on the synthesis of related N-alkylbenzamides has explored the use of water as a solvent, which is non-toxic, non-flammable, and readily available. rsc.org The use of surfactants can be employed to overcome the solubility issues of organic reactants in water. rsc.org Other greener solvent alternatives include dimethyl carbonate (DMC), which is biodegradable and has low toxicity. rsc.org

Solvent-free, or neat, reaction conditions represent an ideal scenario from a green chemistry perspective, as they eliminate solvent-related waste entirely. The use of reagents like tert-butyl nitrite (TBN) has been shown to facilitate reactions under solvent-free conditions for the synthesis of related nitrogen-containing compounds. researchgate.net

Optimization of reaction conditions is another key aspect of green synthesis. This includes adjusting the temperature, reaction time, and catalyst loading to maximize yield and minimize energy consumption. For example, in the synthesis of N-butyl-3-nitrobenzamide, a related compound, the reaction was conducted at 70°C for 4 hours using a cobalt oxide nanoparticle catalyst. chemicalbook.com The use of catalytic amounts of reagents is a core principle of green chemistry, as it reduces the stoichiometric waste associated with the reaction.

ParameterTraditional ConditionsGreener Alternatives
Solvent Dichloromethane, DMFWater, Dimethyl Carbonate (DMC), Solvent-free
Catalyst Stoichiometric basesCatalytic amounts of reusable catalysts (e.g., metal nanoparticles)
Temperature Often requires heatingOptimization to lower temperatures or room temperature where possible
Reagents Thionyl chloride (corrosive)Coupling agents (e.g., EDCI/HOBt), tert-Butyl Nitrite (TBN)

Atom Economy and Reaction Efficiency

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. A higher atom economy indicates a more sustainable process with less waste generation.

C₇H₅NO₃ + SOCl₂ + C₄H₁₁N → C₁₁H₁₄N₂O₃ + SO₂ + HCl

The desired product is this compound (C₁₁H₁₄N₂O₃). The byproducts are sulfur dioxide (SO₂) and hydrochloric acid (HCl). To calculate the theoretical atom economy, the molecular weights of the reactants and the desired product are considered.

Theoretical Atom Economy Calculation:

CompoundMolecular FormulaMolecular Weight ( g/mol )
3-Nitrobenzoic AcidC₇H₅NO₃167.12
Thionyl ChlorideSOCl₂118.97
tert-ButylamineC₄H₁₁N73.14
Total Reactant Mass 359.23
This compoundC₁₁H₁₄N₂O₃222.24

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Atom Economy (%) = (222.24 / 359.23) x 100 ≈ 61.86%

This calculation indicates that, even with a 100% yield, a significant portion of the reactant atoms end up as waste products.

In contrast, the direct amidation using a coupling agent, while appearing more complex, can sometimes offer a better atom economy depending on the specific reagents used and their byproducts. However, these reactions often generate non-volatile waste that can be more difficult to handle than the gaseous byproducts of the acyl chloride route.

Chemical Reactivity and Derivatization of N Tert Butyl 3 Nitrobenzamide

Reduction Chemistry of the Nitro Group

The nitro group of N-(tert-butyl)-3-nitrobenzamide is a key functional group that can be readily reduced to an amino group, opening pathways to a variety of derivatives. This transformation can be achieved through several methods, most notably catalytic hydrogenation and hydrazine-mediated reductions. wikipedia.org

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitro groups. tcichemicals.com This process typically involves the use of a metal catalyst and a hydrogen source to convert the nitro group to an amine.

Commonly used catalysts for the hydrogenation of aromatic nitro compounds include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.orgcommonorganicchemistry.com The choice of catalyst can be crucial, especially when other reducible functional groups are present in the molecule. For instance, Raney nickel is often preferred when trying to avoid the dehalogenation of aromatic halides. commonorganicchemistry.com The reaction is typically carried out in a suitable solvent, such as various alcohols (methanol, ethanol), ethers, or esters, under a pressurized atmosphere of hydrogen. google.com

The general mechanism for the catalytic hydrogenation of a nitroarene to an aniline (B41778) is believed to proceed through a series of intermediates, including nitroso and hydroxylamine (B1172632) species. unimi.it The efficiency and selectivity of the reaction can be influenced by factors such as catalyst type, solvent, temperature, and hydrogen pressure. google.com

Table 1: Common Catalysts for Nitro Group Reduction

Catalyst Advantages Disadvantages
Palladium on Carbon (Pd/C) High activity and efficiency. commonorganicchemistry.com Can also reduce other functional groups. commonorganicchemistry.com
Raney Nickel Effective for nitro group reduction and useful when dehalogenation is a concern. commonorganicchemistry.com
Platinum(IV) Oxide (PtO₂) Effective for reducing aliphatic and aromatic nitro compounds. wikipedia.org

Hydrazine-Mediated Reduction Mechanisms

Hydrazine (B178648) (N₂H₄), often in the form of hydrazine hydrate, serves as a common reducing agent in transfer hydrogenation reactions for the reduction of nitro compounds. researchgate.net These reactions are frequently catalyzed by various metal complexes. unimi.itresearchgate.net

The mechanism of hydrazine-mediated reduction involves the transfer of hydrogen from hydrazine to the nitro compound, facilitated by a catalyst. Transition metal catalysts are key in activating the N-N bond of hydrazine to enable the transfer. researchgate.net The reaction can proceed through a direct pathway, where the nitro group is reduced to nitroso, then to a hydroxylamine, and finally to an amine. An alternative condensation pathway involves the reaction of the nitroso intermediate with a hydroxylamine to form an azoxy compound, which is subsequently reduced to the azo, hydrazo, and finally the aniline derivative. unimi.it

Hydrazine-mediated reductions offer an alternative to catalytic hydrogenation, particularly when high-pressure hydrogenation equipment is not available or when selectivity is a concern. researchgate.net

Synthesis of N-(tert-Butyl)-3-aminobenzamide

The reduction of this compound directly yields N-(tert-butyl)-3-aminobenzamide. This transformation is a critical step in the synthesis of various more complex molecules. The most common method for this synthesis is catalytic hydrogenation. For instance, using a catalyst like palladium on carbon (Pd/C) in a suitable solvent under a hydrogen atmosphere will efficiently convert the nitro group to the corresponding amine. commonorganicchemistry.com

Other reducing agents such as iron or tin(II) chloride in acidic media can also be employed for this purpose. commonorganicchemistry.com The choice of reagent often depends on the scale of the reaction, the presence of other functional groups, and cost considerations.

Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of this compound is susceptible to aromatic substitution reactions, with the existing substituents—the tert-butylcarbamoyl group and the nitro group—directing the position of incoming electrophiles or nucleophiles.

Electrophilic Aromatic Substitution Potentials

In electrophilic aromatic substitution (EAS), the nature of the substituents on the benzene ring determines the position of the incoming electrophile. The tert-butyl group, like other alkyl groups, is generally considered an ortho-para director and a weak activator. stackexchange.comucla.edu However, due to its significant steric bulk, it strongly hinders attack at the ortho positions, making the para position the favored site of substitution. ucalgary.calibretexts.org

Conversely, the nitro group is a strong deactivating group and a meta-director due to its electron-withdrawing nature. ucla.edulibretexts.org The amide group (-CONH-tert-butyl) is also generally a deactivating meta-director in strongly acidic conditions used for many EAS reactions, where the carbonyl oxygen can be protonated.

Given the presence of both a meta-directing nitro group and a sterically hindered ortho-para directing tert-butylcarbamoyl group, the potential for further electrophilic substitution on the ring is complex. The strong deactivating effect of the nitro group would significantly reduce the reactivity of the ring towards electrophiles. Any substitution that does occur would likely be directed to the positions meta to the nitro group.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent Activating/Deactivating Directing Effect
-C(CH₃)₃ Weakly Activating. stackexchange.com Ortho, Para. stackexchange.comucla.edu
-NO₂ Strongly Deactivating. libretexts.org Meta. ucla.edulibretexts.org
-CONH-R Deactivating Meta

Nucleophilic Aromatic Substitution Involving the Nitro Group

The nitro group is a strong electron-withdrawing group that can activate the aromatic ring towards nucleophilic aromatic substitution (SNA_r). nih.gov In this type of reaction, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. The nitro group itself can activate the positions ortho and para to it for nucleophilic attack. nih.gov

For this compound, the nitro group at position 3 would activate positions 2 and 4 for nucleophilic attack. If a suitable leaving group were present at one of these positions, a nucleophile could displace it. nih.gov The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, and the rate-limiting step is typically the initial addition of the nucleophile to the ring. nih.gov

While the nitro group itself is not typically the leaving group in S_NAr reactions on benzene rings, its presence is crucial for activating the ring to attack by nucleophiles. rsc.org

Amide Nitrogen and Carbonyl Reactivity

The amide bond in this compound is a key site for chemical modification. The presence of a bulky tert-butyl group on the nitrogen atom introduces significant steric hindrance, which influences the reactivity of both the amide nitrogen and the adjacent carbonyl group.

Alkylation and Acylation at the Amide Nitrogen

The direct alkylation and acylation of the amide nitrogen in this compound are challenging due to the steric bulk of the tert-butyl group. Secondary amides can undergo N-alkylation, but this often requires specific conditions, especially with sterically demanding substrates. For instance, methods have been developed for the N-alkylation of benzamide (B126) derivatives with secondary alcohols using an iron-based deep eutectic solvent, which can facilitate mono-alkylation. acs.org Another approach involves cobalt nanoparticle-catalyzed N-alkylation of primary amides with alcohols. libretexts.org However, the direct application of these methods to the sterically hindered this compound would likely require optimization to overcome the steric hindrance.

Reaction TypeReagents and ConditionsPotential Challenges for this compound
N-Alkylation Secondary alcohols, FeCl3·6H2O/glycerol acs.orgSignificant steric hindrance from the tert-butyl group may impede the reaction.
N-Alkylation Alcohols, Cobalt nanoparticles on carbon, KOH, toluene, 130-140 °C libretexts.orgSteric hindrance could necessitate higher temperatures or longer reaction times.
N-Acylation Acetic anhydride (B1165640), ultrasound irradiation acs.orgThe bulky tert-butyl group may reduce the nucleophilicity of the amide nitrogen, hindering acylation.

Ring-Opening Reactions for Analog Synthesis

Ring-opening reactions of the benzamide ring in this compound for analog synthesis are not commonly reported. Such transformations would require significant activation of the aromatic ring or the amide bond. One area of related research is the ring-opening metathesis polymerization (ROMP) of strained, twisted amides. nih.govrsc.orgresearchgate.net This process is driven by the release of resonance or strain energy in the cyclic amide. However, this compound, being an acyclic and relatively stable amide, is not a direct candidate for such reactions without substantial modification to introduce ring strain.

Alternative strategies could involve intramolecular cyclization reactions of derivatives of this compound to form heterocyclic systems, which could then potentially undergo ring-opening. For example, nitroketene aminals with a tethered phenyl ring have been shown to undergo intramolecular cyclization in triflic acid. nih.gov While not a direct ring-opening of the benzamide itself, such strategies point towards complex transformations that could indirectly lead to novel analogs.

Advanced Derivatization Strategies

Advanced derivatization of this compound focuses on modifying the aromatic ring and the nitro group to generate a wider range of structurally diverse analogs with potential applications in various fields of chemical research.

Synthesis of Dinitrobenzamide and Diaminobenzamide Analogs

The synthesis of dinitrobenzamide analogs of this compound can be achieved through further nitration of the aromatic ring. The existing nitro group is a deactivating meta-director in electrophilic aromatic substitution reactions. libretexts.orgorganicchemistrytutor.comminia.edu.egyoutube.comcognitoedu.org Therefore, the introduction of a second nitro group would be expected to occur at the 5-position of the benzoyl moiety, yielding N-(tert-butyl)-3,5-dinitrobenzamide. The synthesis of 3,5-dinitrobenzamide (B1662146) derivatives has been reported, often starting from 3,5-dinitrobenzoic acid and coupling it with the desired amine. cognitoedu.orgacs.org For instance, 3,5-dinitrobenzoyl chloride can be reacted with an amine to form the corresponding amide. cognitoedu.org

The reduction of the nitro groups on the dinitrobenzamide scaffold provides a direct route to diaminobenzamide analogs. Catalytic hydrogenation is a common method for the reduction of nitro groups to amines. For example, N-(tert-butyl)-4-nitrobenzamide can be hydrogenated to N-(tert-butyl)-4-aminobenzamide in a microchannel reactor. thieme.de Applying this to N-(tert-butyl)-3,5-dinitrobenzamide would be expected to yield N-(tert-butyl)-3,5-diaminobenzamide.

DerivativeSynthetic ApproachKey ReagentsExpected Product
Dinitrobenzamide Analog Electrophilic Aromatic NitrationNitrating agent (e.g., HNO₃/H₂SO₄)N-(tert-Butyl)-3,5-dinitrobenzamide
Diaminobenzamide Analog Reduction of Dinitro AnalogReducing agent (e.g., H₂, catalyst)N-(tert-Butyl)-3,5-diaminobenzamide

Regioselective and Stereospecific Functionalization Approaches

Regioselective functionalization of this compound is primarily governed by the directing effects of the existing substituents on the aromatic ring. The nitro group strongly deactivates the ring towards electrophilic attack and directs incoming electrophiles to the meta-positions (positions 5 relative to the amide). libretexts.orgorganicchemistrytutor.comminia.edu.egyoutube.comcognitoedu.org The N-tert-butylamido group is also a meta-director, although its influence is generally weaker than that of the nitro group. Therefore, further electrophilic substitution on the aromatic ring of this compound is predicted to occur regioselectively at the 5-position.

Stereospecific functionalization of this compound is less straightforward and would likely depend on the introduction of chiral centers or the creation of atropisomers. Atropisomerism can arise from hindered rotation around a single bond, and the bulky tert-butyl group in this compound could potentially lead to stable atropisomers if additional bulky substituents were introduced at the ortho-positions of the benzoyl ring. The stereoselective synthesis of atropisomers is an active area of research, with methods being developed for various classes of compounds, including biaryls and benzamides. acs.orgacs.orgnih.gov While there is no specific literature on the atropisomers of this compound, the principles of atroposelective synthesis could potentially be applied to its derivatives to achieve stereospecific functionalization.

Spectroscopic and Structural Elucidation of N Tert Butyl 3 Nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds by mapping the carbon and hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis and Signal Assignment

The ¹H NMR spectrum of N-(tert-Butyl)-3-nitrobenzamide is characterized by distinct signals corresponding to the tert-butyl group, the amide proton, and the aromatic protons of the 3-nitrophenyl ring.

The most upfield signal is a sharp singlet observed around δ 1.4-1.5 ppm. This signal integrates to nine protons and is assigned to the chemically equivalent methyl protons of the tert-butyl group. rsc.orgrsc.org A broad singlet, typically appearing in the δ 5.8-6.1 ppm region, corresponds to the single amide (N-H) proton. rsc.orgrsc.org

The aromatic region of the spectrum is more complex due to the substitution pattern on the benzene (B151609) ring. The electron-withdrawing effects of both the amide and the nitro group significantly influence the chemical shifts of the four aromatic protons. The expected pattern, based on data from closely related structures like 3-nitrobenzamide (B147352), is as follows chemicalbook.com:

H-2: The proton situated between the amide and nitro groups is the most deshielded, appearing as a singlet or triplet at the lowest field (highest ppm value) of the aromatic signals.

H-4 & H-6: These protons are expected to appear as distinct doublets or doublet of doublets.

H-5: This proton typically appears as a triplet, coupled to both H-4 and H-6.

Table 1: Predicted ¹H NMR Data for this compound

Signal Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
(CH₃)₃C- 1.4 - 1.5 Singlet 9H
-NH- 5.8 - 6.1 Broad Singlet 1H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

The ¹³C NMR spectrum provides complementary information, identifying all unique carbon environments within the molecule. For this compound, signals are expected for the carbonyl carbon, the aromatic carbons, and the carbons of the tert-butyl group.

The tert-butyl group gives rise to two signals: one for the quaternary carbon at approximately δ 51-52 ppm and another for the three equivalent methyl carbons around δ 28-29 ppm. rsc.orgrsc.org The amide carbonyl carbon (C=O) is typically observed in the δ 164-167 ppm region. rsc.org

The six aromatic carbons will have distinct chemical shifts:

C-3: The carbon atom directly bonded to the nitro group is significantly deshielded.

C-1: The carbon atom bonded to the amide functional group.

C-2, C-4, C-5, C-6: The remaining four aromatic carbons, with C-2, C-4, and C-6 being the most deshielded due to their proximity to the electron-withdrawing substituents.

Table 2: Predicted ¹³C NMR Data for this compound

Signal Assignment Predicted Chemical Shift (δ, ppm)
-C =O 164 - 167
C -NO₂ ~148
Aromatic C -H & C -N 122 - 137
-C (CH₃)₃ 51 - 52

Advanced NMR Techniques for Comprehensive Structural Proof

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed for unambiguous structural confirmation. A COSY experiment would reveal the coupling relationships between adjacent aromatic protons (e.g., H-4 with H-5, and H-5 with H-6), confirming their positions on the ring. An HSQC experiment would correlate each proton signal with its directly attached carbon signal, allowing for the definitive assignment of the aromatic C-H pairs.

Vibrational Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

Identification of Characteristic Nitro and Amide Functional Group Stretches

The FTIR spectrum of this compound is dominated by absorption bands characteristic of its two primary functional groups: the secondary amide and the nitro group.

Amide Group: A distinct, sharp to medium absorption band is expected in the range of 3300-3400 cm⁻¹, corresponding to the N-H stretching vibration. rsc.org A very strong and sharp band, known as the Amide I band, appears around 1640-1660 cm⁻¹ and is attributed to the C=O stretching vibration. rsc.orgresearchgate.net The Amide II band, resulting from N-H bending and C-N stretching vibrations, is found near 1530-1550 cm⁻¹.

Nitro Group: The nitro group is characterized by two strong absorption bands: an asymmetric stretching vibration typically found between 1520-1560 cm⁻¹ and a symmetric stretching vibration that appears in the 1340-1380 cm⁻¹ region.

Table 3: Characteristic FTIR Absorption Bands for this compound

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch Amide 3300 - 3400 Medium
C-H Stretch (Aromatic) Phenyl Ring 3000 - 3100 Weak-Medium
C-H Stretch (Aliphatic) tert-Butyl 2850 - 3000 Medium
C=O Stretch (Amide I) Amide 1640 - 1660 Strong
N-O Asymmetric Stretch Nitro 1520 - 1560 Strong
N-H Bend (Amide II) Amide 1530 - 1550 Medium-Strong

Mass Spectrometry

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and can reveal structural details through the analysis of fragmentation patterns.

For this compound (C₁₁H₁₄N₂O₃), the calculated molecular weight is approximately 222.24 g/mol . nih.govnih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be observed at m/z 222.

A characteristic and often dominant fragmentation pathway for N-tert-butyl amides is the cleavage of the bond between the nitrogen and the tert-butyl group. This results in two key fragments:

A highly stable tert-butyl cation ([C(CH₃)₃]⁺) at m/z 57 .

The 3-nitrobenzamide cation radical ([M - 57]⁺˙) at m/z 165 .

The presence of a strong peak at m/z 57 is a classic indicator of a tert-butyl group in the structure.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a precise measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. The exact mass of this compound (C₁₁H₁₄N₂O₃) can be calculated from the sum of the most abundant isotopes of its constituent atoms. This calculated value is then compared to the experimentally measured value to confirm the compound's identity with high confidence.

Table 1: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₁H₁₄N₂O₃
Calculated Monoisotopic Mass (Da)222.10044
Observed m/z ([M+H]⁺)223.10772

Electrospray Ionization Mass Spectrometry (ESI-MS) Fragmentation Pattern Analysis

Upon protonation in the ESI source to form the [M+H]⁺ ion (m/z 223.1), the primary and most favored fragmentation pathway for aromatic amides is the cleavage of the amide C-N bond. researchgate.netnist.gov This would result in two key fragments:

Formation of the 3-nitrobenzoyl acylium ion: This stable cation (m/z 150.0) arises from the loss of the neutral tert-butylamine (B42293) molecule.

Formation of the tert-butyl cation: Cleavage can also lead to the formation of the stable tert-butyl cation (m/z 57.1) and a neutral 3-nitrobenzamide radical.

Further fragmentation of the 3-nitrobenzoyl acylium ion can occur through the loss of the nitro group (NO₂) or carbon monoxide (CO). nih.gov The expulsion of open-shell molecules like NO and NO₂ is a common fragmentation behavior in nitroaromatic compounds. nih.gov

Table 2: Predicted ESI-MS/MS Fragmentation of this compound

Precursor Ion (m/z)Predicted Fragment Ion (m/z)Neutral LossFragment Identity
223.1 ([M+H]⁺)150.0C₄H₁₁N (tert-butylamine)3-Nitrobenzoyl acylium ion
223.1 ([M+H]⁺)57.1C₇H₅N₂O₃ (3-nitrobenzamide radical)tert-Butyl cation
150.0122.0CO (Carbon Monoxide)Nitrophenyl cation
150.0104.0NO₂ (Nitrogen Dioxide)Benzoyl acylium ion

X-ray Crystallography

As of this writing, a single-crystal X-ray diffraction study for this compound has not been reported in the publicly accessible Cambridge Structural Database (CSD). However, the structural characteristics can be reasonably inferred by examining the crystal structure of its close analog, 3-nitrobenzamide , which lacks the N-tert-butyl group. The following sections discuss the expected structural parameters based on this analog.

Determination of Molecular Conformation and Geometric Parameters (Bond Lengths, Angles)

In the crystal structure of an analog like 3-nitrobenzamide, the molecule is expected to be nearly planar. The dihedral angle between the plane of the benzene ring and the amide group (-CONH₂) is typically small, indicating significant conjugation. The nitro group is often slightly twisted out of the plane of the benzene ring. The addition of a bulky tert-butyl group in this compound would likely introduce some steric strain, potentially increasing the dihedral angle between the phenyl ring and the amide plane. Bond lengths and angles within the benzamide (B126) core are expected to be consistent with standard values for sp² hybridized carbons and nitrogens. psu.edu

Table 3: Expected Geometric Parameters for this compound (based on analogs)

ParameterExpected Value
C=O Bond Length~1.23-1.25 Å
Amide C-N Bond Length~1.33-1.35 Å
Aromatic C-N (nitro) Bond Length~1.47-1.49 Å
O-C-N Bond Angle~122-124°
Dihedral Angle (Phenyl Ring vs. Amide Plane)Variable, likely >15° due to tert-butyl group

Analysis of Intra- and Intermolecular Hydrogen Bonding Networks

The secondary amide group (N-H) in this compound is a potent hydrogen bond donor. The primary hydrogen bond acceptors are the carbonyl oxygen (C=O) and the oxygens of the nitro group (NO₂). In the solid state, amides typically form robust hydrogen-bonded networks. nih.gov The most common motif involves the N-H group of one molecule forming a hydrogen bond with the carbonyl oxygen of a neighboring molecule (N-H···O=C). This interaction often leads to the formation of chains or centrosymmetric dimers. nih.gov While intramolecular hydrogen bonds are less likely due to the meta-position of the nitro group, intermolecular hydrogen bonds involving the nitro group oxygens as acceptors are also possible, further stabilizing the crystal lattice.

Table 4: Expected Hydrogen Bonding Parameters

InteractionDonor-AcceptorTypical Distance (D···A)Typical Angle (D-H···A)
IntermolecularN-H···O=C2.8 - 3.1 Å150 - 180°
IntermolecularN-H···O(nitro)2.9 - 3.2 Å140 - 170°

Studies on Absolute Configuration

Absolute configuration is a concept relevant only to chiral molecules. This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it exists as a single structure, not as a pair of enantiomers. In the context of crystallography, achiral molecules typically crystallize in centrosymmetric space groups. For instance, related benzamides often crystallize in space groups such as P2₁/c or C2/c, which contain inversion centers. nih.gov The presence of a center of symmetry in the crystal lattice means that for every atom at coordinates (x, y, z), there is an identical atom at (-x, -y, -z), precluding the possibility of a net chirality for the crystal as a whole.

Computational and Theoretical Studies on N Tert Butyl 3 Nitrobenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. By approximating the electron density of a system, DFT calculations can accurately predict a wide range of molecular characteristics.

DFT calculations are widely employed to predict Nuclear Magnetic Resonance (NMR) chemical shifts with a high degree of accuracy. nih.gov This process typically involves optimizing the molecule's geometry and then calculating the nuclear shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.gov The predicted chemical shifts for ¹H and ¹³C atoms are then compared with experimental NMR data. A strong correlation between the calculated and experimental values serves to validate the computationally determined three-dimensional structure of the molecule. nih.govnih.gov

Different combinations of DFT functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311+G(d,p), TZVP) can be used to achieve the desired accuracy. nih.govnih.gov The choice of functional and basis set, as well as the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM), is crucial for obtaining results that closely match experimental findings. nih.gov

Table 1: Example of Calculated vs. Experimental NMR Chemical Shifts This table illustrates a typical comparison used for structural validation. Specific experimental data for N-(tert-Butyl)-3-nitrobenzamide is presented for illustrative purposes.

Atom Calculated δ (ppm) Experimental δ (ppm)
¹³C (C=O) 166.9 166.4
¹³C (C-NO₂) 148.3 148.0
¹H (N-H) 5.97 6.1

Analysis of Electronic Structure (HOMO-LUMO Orbitals, Molecular Electrostatic Potential Maps)

DFT is also instrumental in analyzing a molecule's electronic properties through the examination of its frontier molecular orbitals (FMOs) and Molecular Electrostatic Potential (MEP).

HOMO-LUMO Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. researchgate.netnih.gov

Table 2: Frontier Molecular Orbital (FMO) Parameters

Parameter Significance Typical Calculated Value (eV)
E(HOMO) Electron-donating ability -0.267
E(LUMO) Electron-accepting ability -0.181

Molecular Electrostatic Potential (MEP) Maps: An MEP map is a visual representation of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other species, identifying sites for nucleophilic and electrophilic attack. nih.gov Different colors on the MEP map denote varying levels of electrostatic potential.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with electronegative atoms like oxygen. nih.govresearchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. nih.govresearchgate.net

Green/Yellow Regions: Represent areas of neutral or near-zero potential.

For this compound, the MEP would likely show negative potential (red) around the oxygen atoms of the nitro and amide groups, and positive potential (blue) around the amide (N-H) proton. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to model the interaction between a small molecule (ligand) and a macromolecular target, typically a protein or enzyme.

Molecular docking predicts the preferred orientation of a ligand when bound to a target, forming a stable complex. dergipark.org.tr This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action. Studies on nitrobenzamide derivatives have used docking to investigate their potential as anti-inflammatory agents by modeling their interaction with enzymes like inducible nitric oxide synthase (iNOS). nih.govresearchgate.net The results of docking simulations provide a binding affinity score (e.g., in kcal/mol) and reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-system interactions, which stabilize the ligand-protein complex. researchgate.netgrowingscience.com For this compound, docking could elucidate its potential to bind to specific biological targets, suggesting possible therapeutic applications.

Molecules with rotatable bonds, like this compound, can exist in multiple spatial arrangements known as conformers. Conformational analysis aims to identify the most stable, low-energy conformers, as these are the most likely to be present under experimental conditions and to be biologically active. chemrxiv.org Computational methods can explore the potential energy surface of a molecule to find these stable conformations and calculate their relative energies and populations. This analysis is critical because different conformers can have distinct properties and biological activities.

Mechanistic Insights from Computational Chemistry

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By modeling reaction pathways, chemists can identify transition states and intermediates and calculate activation energies, providing a comprehensive understanding of how a reaction proceeds. mdpi.comnih.gov For nitro-containing compounds, computational studies have explored mechanisms of cycloaddition and decomposition. nih.govresearchgate.net For instance, DFT calculations can determine whether a reaction follows a concerted (one-step) or stepwise path. researchgate.net Such studies on this compound could provide valuable information on its synthesis, reactivity, and potential degradation pathways.

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR models are statistical tools that correlate the structural or property descriptors of molecules with their physicochemical properties or biological activities. nih.govnih.govresearchgate.net

For this compound, QSPR studies would aim to establish a mathematical relationship between its structural features and its properties. Descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. Quantum-chemical descriptors, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are particularly important for describing reactivity. A lower LUMO energy, for example, indicates a greater susceptibility to nucleophilic attack.

Table 3: Key Structural Descriptors for QSPR Analysis of this compound

Descriptor TypeDescriptor NamePredicted Value/Influence
Quantum-ChemicalLUMO EnergyLow, indicating susceptibility to reduction.
Quantum-ChemicalHOMO-LUMO GapInfluences electronic transitions and reactivity.
ElectronicDipole MomentModerate to high due to polar nitro and amide groups.
StericMolar VolumeLarge, due to the tert-butyl group.
HydrophobicityLogPModerate, influenced by both polar and non-polar moieties.

Note: The values and influences in this table are qualitative predictions based on the known effects of the functional groups.

The chemical behavior of this compound is significantly governed by the interplay of the steric and electronic effects of its two key substituents.

The nitro group is a strong electron-withdrawing group due to both induction and resonance. nih.govnih.gov This effect deactivates the aromatic ring towards electrophilic substitution and makes the carbonyl carbon of the amide group more electrophilic. The electron-withdrawing nature of the nitro group also lowers the energy of the LUMO. nih.gov

The tert-butyl group , on the other hand, is sterically bulky and acts as a weak electron-donating group through hyperconjugation. unc.edumdpi.com Its primary influence is steric hindrance, which can affect the approach of reactants to the adjacent amide group and the aromatic ring. This steric bulk can also influence the conformation of the molecule, potentially affecting the planarity of the amide group with respect to the benzene (B151609) ring and thus modulating resonance effects. unc.edu

Table 4: Summary of Steric and Electronic Influences

Functional GroupElectronic EffectSteric EffectImpact on Reactivity
3-Nitro groupStrong electron-withdrawingMinimalDeactivates aromatic ring, activates carbonyl group.
N-tert-Butyl groupWeak electron-donatingHighHinders approach to the amide, can influence conformation.

Mechanistic Biological Investigations of N Tert Butyl 3 Nitrobenzamide Pre Clinical Focus

Target Identification and Molecular Interaction Mechanisms (Non-Human Models)

The biological activity of a compound like N-(tert-Butyl)-3-nitrobenzamide is fundamentally linked to its ability to interact with specific molecular targets within an organism. For antimicrobial agents, these targets are often enzymes or nucleic acids essential for the pathogen's survival.

Enzyme Inhibition Profiles (e.g., Bacterial Topoisomerases)

A primary mechanism for related antimicrobial compounds is the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. asm.org These enzymes are crucial for managing DNA topology during replication, transcription, and cell division. asm.org A class of antimicrobials known as Novel Bacterial Topoisomerase Inhibitors (NBTIs), which includes molecules with amide structures, has shown potent, dual-target inhibition of both DNA gyrase and topoisomerase IV. nih.gov These inhibitors act via a unique binding mode that allows them to bypass existing resistance mechanisms seen with other antibiotics like fluoroquinolones. nih.govnih.gov

The inhibitory action of NBTIs involves inducing single- and, in some cases, double-strand breaks in bacterial DNA, mediated by the topoisomerase enzymes. nih.gov While specific studies on this compound are lacking, its benzamide (B126) structure suggests that inhibition of bacterial topoisomerases is a potential mechanism of action. The potency of such inhibition is often quantified by the half-maximal inhibitory concentration (IC₅₀), with lower values indicating greater potency.

Table 1: Representative Enzyme Inhibition Profiles for Tricyclic Amide NBTIs against S. aureus Enzymes

Compound DNA Gyrase IC₅₀ (nM) Topoisomerase IV IC₅₀ (nM)
Amide 1a 150 653
Amine 2a >1500 >1500

This table is illustrative of the activity of related amide-containing topoisomerase inhibitors and is based on data for tricyclic NBTIs. nih.gov Specific data for this compound is not available.

DNA Interaction Mechanisms (e.g., Disruption of Kinetoplast DNA, Minor Groove Binding)

Direct interaction with DNA provides another avenue for antimicrobial activity. Small molecules can bind non-covalently to DNA, interfering with processes like replication and transcription. rsc.org

Disruption of Kinetoplast DNA (kDNA): In certain protozoan parasites, such as trypanosomes, a unique feature is the kinetoplast, a network of interlocked mitochondrial DNA circles (minicircles and maxicircles). unc.edunih.gov Some antiparasitic compounds, particularly heterocyclic diamidines, selectively target and accumulate in the kinetoplast. unc.edu Their binding to the AT-rich sequences within kDNA minicircles can lead to the destruction of the kDNA network, ultimately causing cell death. unc.edu This mechanism highlights a specialized form of DNA targeting.

Minor Groove Binding: Many small, crescent-shaped molecules can fit within the minor groove of the DNA double helix, often showing a preference for Adenine-Thymine (A-T) rich sequences. beilstein-journals.org This binding is stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions. beilstein-journals.org By occupying the minor groove, these agents can displace essential DNA-binding proteins and enzymes, thereby disrupting DNA replication and gene expression. rsc.orgnih.gov Benzimidazole derivatives, for instance, have shown affinity for the DNA minor groove and can inhibit topoisomerase II activity. rsc.org Given its aromatic structure, this compound could potentially exhibit an affinity for the DNA minor groove, though this remains speculative without direct experimental evidence.

Biological Activity Pathways in Microorganisms

The molecular interactions described above trigger downstream effects that disrupt critical life-sustaining pathways within microorganisms.

Interference with DNA Replication and Repair

Disruption of DNA replication and repair is a common mechanism for antimicrobial agents.

Inhibition of Topoisomerases: As discussed in section 6.1.1, the inhibition of DNA gyrase and topoisomerase IV directly halts DNA replication. mdpi.com These enzymes are required to relieve the topological stress created by the unwinding of DNA at the replication fork and to separate daughter chromosomes after replication. mdpi.commdpi.com

Nitrosative Stress and Zinc Mobilization: The nitro group can be a precursor to nitrosative stress. In some bacteria, nitric oxide (NO) and related nitrogen oxides have been shown to inhibit DNA replication. This is thought to occur through the mobilization of zinc from DNA-binding zinc metalloproteins that are essential for DNA synthesis, leading to replication arrest and subsequent DNA strand breakage. nih.gov

Direct DNA Damage: The most widely accepted model for nitroaromatic compounds states that upon cellular entry, the nitro group is reduced, creating toxic intermediates like nitroso and superoxide (B77818) species. nih.gov These reactive species can bind covalently to DNA, causing significant nuclear damage and cell death. nih.gov

Disruption of Essential Cellular Processes (e.g., Cell Wall Synthesis, Lipid Biosynthesis)

Beyond DNA-centric mechanisms, antimicrobials can target other vital cellular functions.

Cell Wall Synthesis: The bacterial cell wall, composed primarily of peptidoglycan, is essential for maintaining structural integrity and protecting against osmotic lysis. sigmaaldrich.comnih.gov Many successful antibiotics, such as β-lactams and glycopeptides, act by inhibiting various stages of peptidoglycan synthesis, leading to a weakened cell wall and eventual cell death. libretexts.orgmdpi.com While this is a common antibacterial strategy, there is no specific evidence linking this compound to this pathway.

Lipid Biosynthesis: The synthesis of fatty acids and lipids is critical for the formation of cell membranes. youtube.comyoutube.com This anabolic process is complex and involves numerous enzymes. Perturbation of the lipid fraction of bacterial plasma membranes can alter membrane permeability and lead to the leakage of essential intracellular materials. nih.gov Inhibition of the enzymes involved in fatty acid biosynthesis presents another potential, though unconfirmed, target for antimicrobial compounds.

Role of the Nitro Group in Modulating Biological Activity

The nitro group (NO₂) is not a passive component of the this compound structure; it is a critical pharmacophore that fundamentally drives its potential biological activity. nih.gov

The strong electron-withdrawing nature of the nitro group alters the electronic distribution of the benzene (B151609) ring, which can facilitate interactions with nucleophilic sites (e.g., amino acid residues) in target proteins like enzymes, potentially leading to their inhibition. nih.govmdpi.com

Crucially, the antimicrobial and cytotoxic effects of many nitroaromatic compounds are dependent on the metabolic reduction of the nitro group within the target cell. nih.govmdpi.com This bioactivation is often carried out by microbial nitroreductase enzymes. mdpi.com The reduction process can proceed through one- or two-electron steps, generating a series of highly reactive intermediates, including nitroso and hydroxylamine (B1172632) derivatives, as well as nitro radical anions. nih.gov These reactive species are the primary effectors of toxicity, causing widespread damage through covalent modification of essential macromolecules such as DNA, RNA, and proteins, ultimately leading to the death of the microorganism. nih.gov The ability of a nitro compound to be reduced, measured as its half-wave reduction potential, often correlates directly with its biological activity, such as the inhibition of DNA synthesis. nih.gov Therefore, the nitro group can be considered both a pharmacophore (essential for activity) and a toxicophore (responsible for toxicity). nih.gov

Table 2: List of Chemical Compounds Mentioned

Compound Name
This compound
N-(tert-Butyl)-4-nitrobenzamide
N-(tert-Butyl)-3,5-dinitrobenzamide
4-iodo-3-nitrobenzamide
4-iodo-3-nitrosobenzamide
4-iodo-3-aminobenzamide
N-(sec-Butyl)-3-nitrobenzamide
3-nitrobenzamide (B147352)
N-(2,2-Diphenylethyl)-4-nitrobenzamide
N-(n-Butyl)thiophosphoric triamide
Nitric Oxide
Penicillin
Vancomycin
Fluoroquinolones
Adenine
Thymine
Glutathione
Ascorbate
Carvacrol
Tri-n-butyltin
3-nitrobenzanthrone

Redox Cycling and Generation of Reactive Oxygen/Nitrogen Species

No specific studies were identified that describe the process of redox cycling for this compound or its capacity to generate reactive oxygen species (ROS) or reactive nitrogen species (RNS). The potential for nitroaromatic compounds, in general, to undergo enzymatic reduction to form nitro anion radicals, which can then react with molecular oxygen to produce superoxide radicals, is a known biochemical pathway. However, research specifically demonstrating this for this compound is not available.

Covalent Adduct Formation with Biomolecules

There is no available scientific literature detailing the formation of covalent adducts between this compound, or its metabolites, and biological macromolecules such as proteins or DNA. The bioactivation of nitro compounds can sometimes lead to the formation of reactive electrophilic species capable of binding covalently to nucleophilic sites on biomolecules. However, specific preclinical investigations confirming this mechanism for this compound have not been found.

Structure Activity Relationship Sar Studies and Rational Drug Design Pre Clinical Focus

Systematic Modifications of the N-(tert-Butyl)-3-nitrobenzamide Scaffold

The foundational structure of this compound offers several points for chemical modification. Researchers have methodically altered different parts of the molecule—the position of the nitro group, substituents on the benzene (B151609) ring, and the N-alkyl group—to map the SAR landscape.

The location of the nitro group on the benzamide (B126) ring is a critical determinant of biological activity. Studies on related nitrophenyl derivatives have shown that positional isomerism can dramatically alter the compound's effects. For instance, in nitrophenyl thioethers, only the para-substituted isomers were found to be mutagenic, while the ortho and meta isomers were non-mutagenic. nih.gov However, the reduced ortho-nitroso intermediate did exhibit mutagenic properties. nih.gov This highlights that the biological impact is not solely dependent on the nitro group's position but also on its metabolic activation. In the context of oxazolidinones, the position of a pendant benzotriazole (B28993) group influenced antibacterial potency, with linear attachment showing greater in vitro activity than angular attachment. nih.gov These findings underscore the importance of the nitro group's placement in relation to other functionalities within the molecule for optimal interaction with biological targets.

The electronic and steric properties of substituents on the benzene ring can significantly modulate the reactivity and biological activity of nitroaromatic compounds. researchgate.net The electron-withdrawing nature of the nitro group itself deactivates the aromatic ring, influencing its interactions. nih.gov Quantum-chemical studies have correlated the Hammett constants of substituents with the charges on the nitro group, providing a predictive tool for the reactivity of substituted nitrobenzenes. researchgate.net The introduction of additional substituents can either enhance or diminish the electron-withdrawing effect of the nitro group, thereby affecting the molecule's interaction with biological macromolecules. For example, in α-phenyl-N-tert-butyl nitrone (PBN) derivatives, the presence of electron-withdrawing substituents on the phenyl ring was found to improve their spin-trapping abilities. researchgate.net

Table 1: Effect of Benzene Ring Substituents on Biological Activity (Illustrative)

Substituent (X) Position Electronic Effect Observed Impact on Activity (Example System)
-NO₂paraStrong Electron-WithdrawingIncreased mutagenicity in nitrophenyl thioethers nih.gov
-NO₂metaStrong Electron-WithdrawingNon-mutagenic in nitrophenyl thioethers nih.gov
-NO₂orthoStrong Electron-WithdrawingNon-mutagenic in nitrophenyl thioethers nih.gov
-COOHparaElectron-WithdrawingIncreased spin-trapping reactivity in PBN derivatives researchgate.net

This table is illustrative and based on findings from related nitroaromatic compounds. Specific data for this compound requires further investigation.

The N-alkyl group, in this case, the tert-butyl group, plays a crucial role in defining the molecule's steric bulk and lipophilicity, which in turn affects its biological activity. The size and structure of the N-alkyl group can influence the competition between different reaction pathways. mdpi.com In a study of N-alkyl arylsulphonamides, increasing the size of the N-alkyl group from methyl to ethyl and then to propyl significantly reduced the extent of an undesirable cyclization reaction. mdpi.com The bulky tert-butyl group in this compound is expected to have a profound steric influence. In the context of α-phenyl-N-tert-butyl nitrones, modifications to the N-tert-butyl moiety, such as the introduction of hydroxyl or acetate (B1210297) groups, have been shown to affect their reactivity. researchgate.net

Table 2: Influence of N-Alkyl Group Variation on Reaction Pathways (Example: N-Alkyl Arylsulphonamides)

N-Alkyl Group (R¹) Ratio of Rearrangement to Cyclization (R² = CO₂CH₃)
-CH₃1:1.1
-C₂H₅4:1
-CH₂CH₂CH₃20:1

Data adapted from a study on N-alkyl arylsulphonamides, illustrating the steric effect of the N-alkyl group. mdpi.com

Correlation of Structural Features with Specific Biological Potency and Selectivity (in vitro, non-human)

The systematic modifications of the this compound scaffold allow for the correlation of specific structural features with in vitro biological potency and selectivity. The nitro group is a known pharmacophore but also a potential toxicophore, with its biological effects often dependent on its enzymatic reduction. nih.govresearchgate.net Therefore, the electronic environment of the nitro group, as influenced by other ring substituents, can dictate its reduction potential and subsequent activity.

In non-human in vitro systems, the potency of nitroaromatic compounds has been linked to their structural characteristics. For example, the antibacterial activity of some nitro-containing molecules is attributed to the redox reactions of the nitro group within microbial cells. nih.gov The presence and position of nitro groups have been shown to enhance the antibacterial activity of certain pyrrole (B145914) derivatives. nih.gov The selectivity of these compounds for specific biological targets is also a key area of investigation. For instance, the differential mutagenicity of nitrophenyl thioether isomers in various Salmonella typhimurium strains highlights how structural changes can influence selectivity. nih.gov

Rational Design Principles for Developing Advanced this compound Derivatives

The insights gained from SAR studies provide a foundation for the rational design of new this compound derivatives with improved biological profiles. Key principles for designing advanced analogs include:

Optimizing the Nitro Group Position: Based on the desired biological effect, the nitro group can be strategically placed at the ortho, meta, or para position to maximize potency and minimize off-target effects.

Modifying the N-Alkyl Group: Altering the size, shape, and polarity of the N-alkyl substituent can improve pharmacokinetic properties, such as solubility and membrane permeability, and can also influence the molecule's orientation within a binding site. researchgate.netmdpi.com For example, incorporating hydrophilic moieties could enhance water solubility. researchgate.net

Bioisosteric Replacement: Replacing the nitro group or other functionalities with bioisosteres—substituents with similar physical or chemical properties—can lead to derivatives with improved potency, selectivity, or metabolic stability.

By applying these principles, medicinal chemists can iteratively refine the this compound scaffold to develop novel compounds with tailored biological activities for further preclinical evaluation.

Applications of N Tert Butyl 3 Nitrobenzamide in Chemical Science

Building Block for Complex Organic Synthesis

N-(tert-Butyl)-3-nitrobenzamide serves as a valuable intermediate in the creation of more intricate organic structures. Its functional groups, the nitro group and the amide linkage, provide reactive sites for a variety of chemical transformations. The presence of the bulky tert-butyl group can also influence the stereochemistry of reactions, providing a level of control in the synthesis of complex molecules.

The Ritter reaction, a classic method for forming N-tert-butyl amides, can be catalyzed by copper(II) triflate (Cu(OTf)2) under solvent-free conditions at room temperature. researchgate.net This reaction demonstrates the utility of nitriles and di-tert-butyl dicarbonate (B1257347) in synthesizing N-tert-butyl amides with high yields. researchgate.net The N-tert-butyl amide moiety itself is a component of various drugs, highlighting the importance of efficient synthetic routes to this functional group. researchgate.net

Precursor for Bioactive Molecule Development (e.g., Aminobenzamide Derivatives)

A key transformation of this compound is the reduction of its nitro group to an amino group. This conversion yields N-(tert-butyl)-3-aminobenzamide, a derivative that opens the door to a wide array of bioactive molecules. Aminobenzamides are a well-established class of compounds with diverse pharmacological activities. For instance, the related compound 4-Amino-N-(tert-butyl)benzamide is recognized as a chemical intermediate in the preparation of certain pharmaceuticals. biosynth.com

The strategic placement of the amino group on the benzamide (B126) scaffold allows for further chemical modifications, enabling the synthesis of targeted therapeutic agents. The development of PROTACs (Proteolysis Targeting Chimeras), for example, has leveraged benzamide-type structures as binders for E3 ligases like Cereblon (CRBN). nih.gov While not directly this compound, this research underscores the significance of the aminobenzamide core in designing molecules that can modulate biological processes. nih.gov

Potential in Materials Science Applications

The unique electronic and structural features of this compound and its derivatives suggest their potential utility in the realm of materials science.

Exploration of Charge-Transfer Interactions in Optoelectronic Systems

The interaction between electron-donating and electron-accepting molecules can lead to the formation of charge-transfer complexes, which are of interest for their optical and electronic properties. The nitro group in this compound is strongly electron-withdrawing, making the aromatic ring electron-deficient. This characteristic allows it to participate in charge-transfer interactions with electron-rich systems. chemrxiv.org Such interactions are fundamental to the operation of various optoelectronic devices. While direct studies on this compound in this context are not extensively documented in the provided results, the principle of charge transfer involving nitroaromatic compounds is well-established. chemrxiv.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(tert-Butyl)-3-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-(tert-Butyl)-3-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.